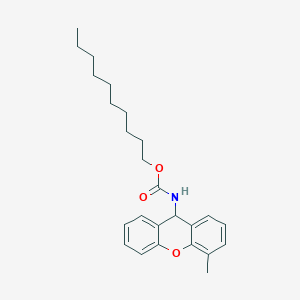

decyl N-(4-methyl-9H-xanthen-9-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Decyl N-(4-methyl-9H-xanthen-9-yl)carbamate is an organic compound that belongs to the class of xanthone derivatives. Xanthones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a decyl group attached to the nitrogen atom of the carbamate moiety, which is further linked to a 4-methyl-9H-xanthen-9-yl group. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decyl N-(4-methyl-9H-xanthen-9-yl)carbamate typically involves the reaction of decyl isocyanate with 4-methyl-9H-xanthene-9-amine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:

Preparation of 4-methyl-9H-xanthene-9-amine: This intermediate can be synthesized by the reduction of 4-methyl-9H-xanthene-9-one using a reducing agent such as sodium borohydride.

Reaction with decyl isocyanate: The 4-methyl-9H-xanthene-9-amine is then reacted with decyl isocyanate in an inert solvent like dichloromethane at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Decyl N-(4-methyl-9H-xanthen-9-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The xanthene moiety can be oxidized to form xanthone derivatives.

Reduction: The carbamate group can be reduced to form the corresponding amine.

Substitution: The decyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may require catalysts such as palladium on carbon or other transition metal catalysts.

Major Products Formed

Oxidation: Xanthone derivatives with various substituents.

Reduction: 4-methyl-9H-xanthene-9-ylamine and decylamine.

Substitution: Various alkyl or aryl carbamates.

Scientific Research Applications

Decyl N-(4-methyl-9H-xanthen-9-yl)carbamate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of decyl N-(4-methyl-9H-xanthen-9-yl)carbamate involves its interaction with specific molecular targets. The xanthene moiety can interact with various enzymes and receptors, modulating their activity. The carbamate group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The decyl group can influence the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

- Dodecyl N-(4-methyl-9H-xanthen-9-yl)carbamate

- Hexyl N-(4-methyl-9H-xanthen-9-yl)carbamate

- Octyl N-(4-methyl-9H-xanthen-9-yl)carbamate

Uniqueness

This compound is unique due to its specific decyl group, which imparts distinct physicochemical properties compared to its analogs. The length of the alkyl chain can influence the compound’s solubility, stability, and biological activity, making it a valuable compound for various applications.

Biological Activity

Decyl N-(4-methyl-9H-xanthen-9-yl)carbamate is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and materials science. This article provides a detailed overview of its biological properties, synthesis, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

- Decyl group : A long alkyl chain contributing to lipophilicity.

- Xanthene moiety : Enhancing binding affinity due to the ability to form hydrogen bonds with biological molecules.

- Carbamate functional group : Implicated in various biological interactions.

The molecular formula for this compound is C19H25N1O2, with a molecular weight of approximately 395.5 g/mol .

Synthesis

The synthesis of this compound typically involves:

- Formation of the xanthene core through cyclization reactions.

- Attachment of the decyl group via nucleophilic substitution reactions involving carbamates.

- Purification using techniques such as chromatography to isolate the desired product.

Antimicrobial Properties

Research indicates that compounds similar to decyl carbamate exhibit antimicrobial activity. The mechanism is believed to involve:

- Disruption of microbial cell membranes.

- Inhibition of essential enzymes or metabolic pathways in bacteria and fungi .

Antitumor Effects

This compound has shown potential as an antitumor agent in vitro. Studies suggest:

- The compound can induce apoptosis in cancer cells through the activation of caspase pathways.

- It may inhibit cell proliferation by interfering with cell cycle progression .

The biological activity of decyl carbamate is attributed to several mechanisms:

- Enzyme Interaction : The compound may modulate the activity of specific enzymes involved in metabolic processes.

- Receptor Binding : Enhanced binding affinity due to the xanthene moiety allows for effective interaction with cellular receptors, influencing signaling pathways .

Study on Antitumor Activity

In a recent study involving HeLa cells (human cervical cancer cells), this compound was tested for its cytotoxic effects. The results indicated:

- A dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM.

- Morphological changes consistent with apoptosis were noted upon treatment .

Antimicrobial Testing

Another study evaluated the antimicrobial efficacy against various bacterial strains. The findings revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Candida albicans | 40 µg/mL |

These results suggest that decyl carbamate could be a candidate for developing new antimicrobial therapies .

Properties

CAS No. |

7467-15-4 |

|---|---|

Molecular Formula |

C25H33NO3 |

Molecular Weight |

395.5 g/mol |

IUPAC Name |

decyl N-(4-methyl-9H-xanthen-9-yl)carbamate |

InChI |

InChI=1S/C25H33NO3/c1-3-4-5-6-7-8-9-12-18-28-25(27)26-23-20-15-10-11-17-22(20)29-24-19(2)14-13-16-21(23)24/h10-11,13-17,23H,3-9,12,18H2,1-2H3,(H,26,27) |

InChI Key |

XQMVVBXFSGIEQO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)NC1C2=CC=CC=C2OC3=C(C=CC=C13)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.